

Solubility of Pyridine-2,4,6-tricarboxylic acid in different solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pyridine-2,4,6-tricarboxylic acid*

Cat. No.: *B181545*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **pyridine-2,4,6-tricarboxylic acid**. Given the limited availability of precise quantitative data in various organic solvents, this document summarizes the known aqueous solubility, discusses the factors influencing solubility, and presents detailed experimental protocols for determining solubility in specific solvent systems. This guide is intended to be a valuable resource for researchers and professionals working with this compound in drug development and other scientific applications.

Introduction to Pyridine-2,4,6-tricarboxylic Acid

Pyridine-2,4,6-tricarboxylic acid, also known as collidinic acid, is a tricarboxylic acid derivative of pyridine. Its structure, featuring a pyridine ring substituted with three carboxylic acid groups, gives it unique chemical properties, including the ability to act as a versatile ligand in the formation of coordination polymers and metal-organic frameworks (MOFs). Understanding its solubility is crucial for its application in synthesis, formulation, and biological studies.

Solubility Data

Quantitative solubility data for **pyridine-2,4,6-tricarboxylic acid** in a wide range of organic solvents is not extensively reported in publicly available literature. However, its solubility in water has been documented.

Table 1: Quantitative Solubility of **Pyridine-2,4,6-tricarboxylic Acid**

Solvent	Chemical Formula	Solubility	Temperature
Water	H ₂ O	~ 5 g/L	Room Temperature

Qualitative Solubility Insights:

- The solubility of **pyridine-2,4,6-tricarboxylic acid** is expected to be pH-dependent due to the presence of three carboxylic acid groups and a basic pyridine nitrogen atom.^[1] In acidic solutions, the pyridine nitrogen will be protonated, increasing the polarity and likely enhancing solubility in polar protic solvents. In basic solutions, the carboxylic acid groups will be deprotonated to form carboxylate salts, which are generally more soluble in water.
- It is anticipated to have limited solubility in non-polar organic solvents due to its high polarity.
- Solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) is expected to be higher than in non-polar solvents, as these solvents can engage in strong dipole-dipole interactions and act as hydrogen bond acceptors.

Factors Influencing Solubility

Several factors can significantly influence the solubility of **pyridine-2,4,6-tricarboxylic acid**:

- pH: As an amphoteric molecule with both acidic (carboxylic acids) and basic (pyridine nitrogen) functionalities, its solubility is highly dependent on the pH of the aqueous medium. At its isoelectric point, the molecule will have a net neutral charge, leading to minimal aqueous solubility. Solubility increases significantly at pH values above and below the isoelectric point.
- Temperature: For most solid solutes, solubility increases with temperature. The extent of this increase is determined by the enthalpy of the solution. For **pyridine-2,4,6-tricarboxylic acid**, it is expected that solubility in most solvents will increase with a rise in temperature.

- Solvent Polarity: The principle of "like dissolves like" is a key determinant of solubility. **Pyridine-2,4,6-tricarboxylic acid** is a polar molecule and will exhibit greater solubility in polar solvents compared to non-polar or weakly polar solvents. The ability of the solvent to form hydrogen bonds with the carboxylic acid groups and the pyridine nitrogen will also play a crucial role.
- Formation of Salts: Conversion of the carboxylic acid groups to their corresponding salts by reaction with a base will dramatically increase aqueous solubility. Similarly, the formation of a salt at the pyridine nitrogen with an acid can also enhance solubility in polar solvents.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data in specific solvent systems, the following experimental protocols are recommended. These methods are standard in the field for determining the solubility of organic compounds.

4.1. Gravimetric Method (Equilibrium Solubility Method)

This method is considered the gold standard for determining equilibrium solubility.

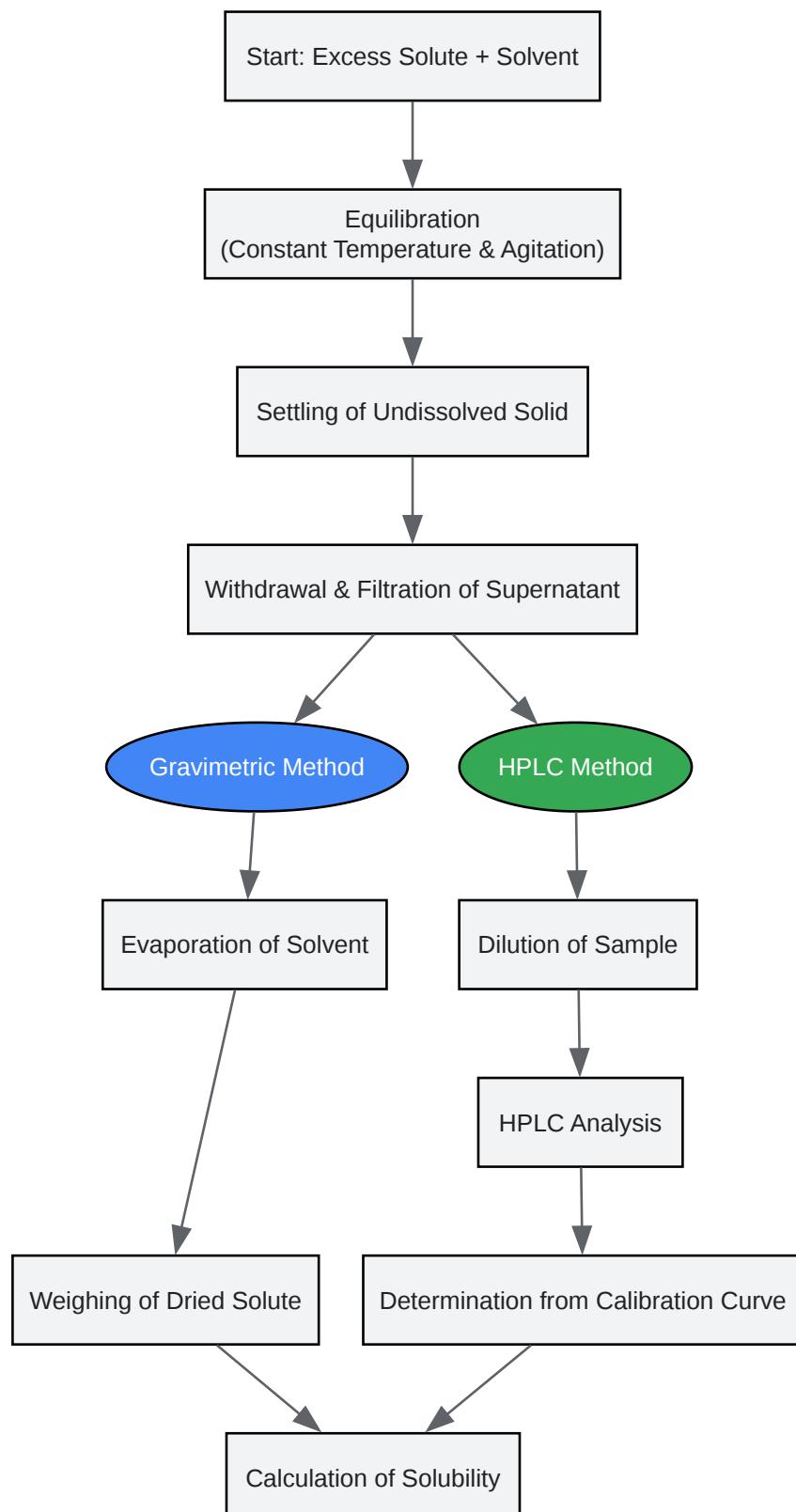
Methodology:

- Preparation of Saturated Solution:
 - Add an excess amount of **pyridine-2,4,6-tricarboxylic acid** to a known volume of the desired solvent in a sealed vial or flask.
 - Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker or a magnetic stirrer in a constant temperature bath is recommended.
- Separation of Undissolved Solid:
 - Allow the mixture to stand undisturbed at the experimental temperature for a period to allow the undissolved solid to settle.
 - Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature.

- Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE or nylon) into a pre-weighed vial. This step is critical to remove any undissolved microcrystals.
- Solvent Evaporation and Mass Determination:
 - Accurately weigh the vial containing the filtered saturated solution.
 - Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the decomposition point of the compound.
 - Once the solvent is completely removed, re-weigh the vial containing the dried solute.
- Calculation of Solubility:
 - The mass of the dissolved solid is the difference between the final and initial weights of the vial.
 - Solubility is typically expressed in g/L, mg/mL, or mol/L.

4.2. High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for determining solubility in complex mixtures or when only small amounts of material are available.


Methodology:

- Preparation of Saturated Solution:
 - Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution.
- Sample Preparation and Analysis:
 - After equilibration and settling, take a known volume of the supernatant and filter it.
 - Dilute the filtered solution with a known volume of a suitable solvent (usually the mobile phase) to bring the concentration within the linear range of the HPLC calibration curve.
 - Inject a known volume of the diluted sample into the HPLC system.

- Calibration Curve:
 - Prepare a series of standard solutions of **pyridine-2,4,6-tricarboxylic acid** of known concentrations in the same solvent.
 - Inject these standards into the HPLC and create a calibration curve by plotting the peak area against concentration.
- Calculation of Solubility:
 - Determine the concentration of the diluted sample from the calibration curve.
 - Calculate the original concentration of the saturated solution by taking into account the dilution factor.

Visualizations

Experimental Workflow for Solubility Determination

Pyridine-2,4,6-tricarboxylic Acid

Amphoteric Nature
(Acidic & Basic Groups)

Solvent Properties

Polarity
Hydrogen Bonding

External Conditions

pH
Temperature

influences

influences

influences

Solubility

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pyridine-2,4,6-tricarboxylic Acid|Multidentate Ligand for MOFs [benchchem.com]
- To cite this document: BenchChem. [Solubility of Pyridine-2,4,6-tricarboxylic acid in different solvents]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b181545#solubility-of-pyridine-2-4-6-tricarboxylic-acid-in-different-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com